molecular formula C16H23N3O3S B6750820 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide

2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide

Cat. No.: B6750820
M. Wt: 337.4 g/mol
InChI Key: UHTCPKNVYSWESW-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a benzenesulfonamide core, an ethyl group, and a pyrazole ring

Properties

IUPAC Name

2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-15-6-4-5-7-16(15)23(21,22)18-10-14(12-20)8-13-9-17-19(2)11-13/h4-7,9,11,14,18,20H,3,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTCPKNVYSWESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NCC(CC2=CN(N=C2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Formation of the Benzenesulfonamide Core: The benzenesulfonamide core is synthesized by sulfonation of benzene followed by amination.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzenesulfonamide core under controlled conditions, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other suitable reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new sulfonamide derivatives with different substituents on the nitrogen atom.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.

    Biological Studies: It can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and pyrazole groups could be crucial for binding to the active sites of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-benzenesulfonamide: Similar structure but lacks the pyrazole ring.

    N-(3-hydroxypropyl)-benzenesulfonamide: Similar structure but with a different alkyl chain length.

    N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of the pyrazole ring.

Uniqueness

2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide is unique due to the presence of both the pyrazole ring and the hydroxymethyl group, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can lead to unique interactions with biological targets and distinct reactivity in chemical processes.

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